molecular formula C21H25N3OS B2985316 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide CAS No. 392320-12-6

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide

Cat. No. B2985316
CAS RN: 392320-12-6
M. Wt: 367.51
InChI Key: FHLMMZVQXAGLTP-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide” is a complex organic compound. The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of adamantane derivatives can be determined using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The orientation of the amino group is different in non-halogenated structures . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Chalcone (E)-1,3-diphenyl-2-propen-1-one, a core structure of a wide variety of naturally originated, synthetic, and semisynthetic molecules, undergoes a chemical reaction that leads to the preparation of heterocyclic compounds having pharmacological activities .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry . More specific physical and chemical properties of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide” are not available in the retrieved papers.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Kadi et al. (2010) synthesized new 1-adamanyl-1,3,4-thiadiazole derivatives and evaluated their in vitro activities against a panel of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. The study found marked activity against gram-positive bacteria and significant in vivo anti-inflammatory activity, suggesting potential for the development of new antimicrobial and anti-inflammatory agents (Kadi, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010).

Cytotoxic Activities

Ghorab et al. (2015) investigated the cytotoxic activity of sulfonamide derivatives incorporating the adamantyl moiety against breast and colon cancer cell lines. One compound exhibited potent activity against breast cancer cells, highlighting the potential of such derivatives in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Anti-proliferative and Molecular Docking Studies

Wassel et al. (2021) conducted a study on 1,3,4-thiadiazolo-adamantane derivatives, assessing their anti-proliferative activity against cancer cell lines and conducting molecular docking studies targeting EGFR. This research not only identified compounds with promising anti-cancer properties but also provided insights into their mode of action (Wassel, Ammar, Ali, Belal, Mehany, & Ragab, 2021).

Noncovalent Interaction Analysis

El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and analyzed their crystal structures, revealing significant noncovalent interactions that could inform the design of new compounds with tailored properties (El-Emam, Kumar, Janani, Al-Wahaibi, Blacque, El-Awady, Al-Shaalan, Percino, & Thamotharan, 2020).

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-14(25)24(13-15-5-3-2-4-6-15)20-23-22-19(26-20)21-10-16-7-17(11-21)9-18(8-16)12-21/h2-6,16-18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLMMZVQXAGLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide

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